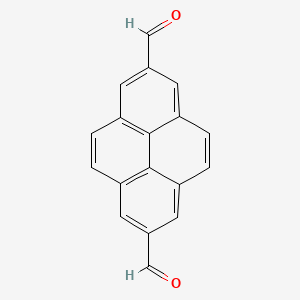
Pyrene-2,7-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrene-2,7-dicarbaldehyde is an aromatic compound derived from pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two aldehyde groups at the 2 and 7 positions of the pyrene ring. This compound is known for its unique optical and electronic properties, making it a valuable component in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrene-2,7-dicarbaldehyde typically involves the functionalization of pyrene at the 2 and 7 positions. One common method is the electrophilic aromatic substitution reaction, where pyrene is treated with a bulky electrophile such as tert-butyl chloride . Another approach involves the use of pyrene-2,7-diboronic acid as a precursor, which can be further oxidized to form this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, play a crucial role in the efficiency of the industrial synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrene-2,7-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to form carboxylic acids.
Reduction: The aldehyde groups can be reduced to form alcohols.
Substitution: The aromatic ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like tert-butyl chloride and other bulky electrophiles are used for selective substitution at the 2 and 7 positions.
Major Products Formed:
Oxidation: Pyrene-2,7-dicarboxylic acid.
Reduction: Pyrene-2,7-dimethanol.
Substitution: Various substituted pyrene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Pyrene-2,7-dicarbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and metal-organic frameworks (MOFs).
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials, such as semiconductors and optoelectronic devices.
Wirkmechanismus
The mechanism of action of pyrene-2,7-dicarbaldehyde is primarily based on its ability to participate in various chemical reactions due to the presence of aldehyde groups. These groups can form covalent bonds with other molecules, leading to the formation of new compounds. The aromatic ring structure also allows for π-π interactions, which are crucial in the formation of metal-organic frameworks and other advanced materials .
Vergleich Mit ähnlichen Verbindungen
Pyrene-1,6-dicarbaldehyde: Similar structure but with aldehyde groups at the 1 and 6 positions.
Pyrene-2,7-diboronic acid: A precursor used in the synthesis of pyrene-2,7-dicarbaldehyde.
Pyrene-2,7-dicarboxylic acid: An oxidation product of this compound.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct optical and electronic properties. This makes it particularly valuable in the synthesis of metal-organic frameworks and other advanced materials .
Eigenschaften
Molekularformel |
C18H10O2 |
|---|---|
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
pyrene-2,7-dicarbaldehyde |
InChI |
InChI=1S/C18H10O2/c19-9-11-5-13-1-2-14-6-12(10-20)8-16-4-3-15(7-11)17(13)18(14)16/h1-10H |
InChI-Schlüssel |
YLMXAUXHLGWKOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





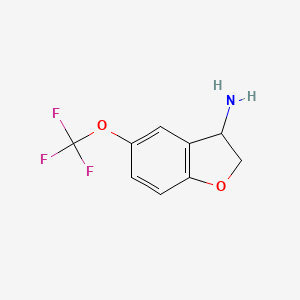

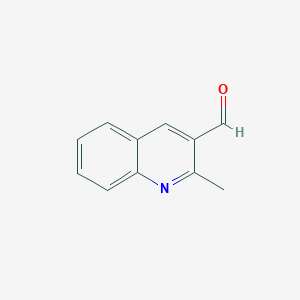
![(1R,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13039215.png)
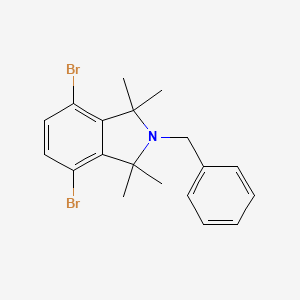
![rel-4-((2R,3S,4S,5R)-5-(Benzo[d][1,3]dioxol-5-yl)-4-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-2-methoxyphenol](/img/structure/B13039220.png)
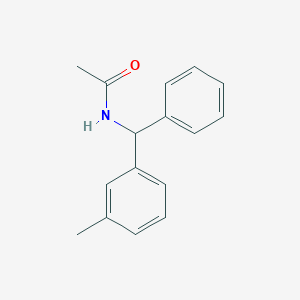
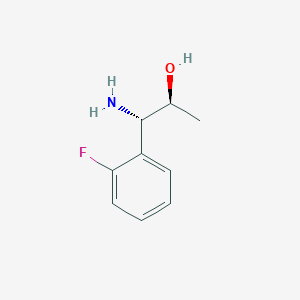
![4-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonylchloride](/img/structure/B13039243.png)
![Tert-butyl 9-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate](/img/structure/B13039248.png)

